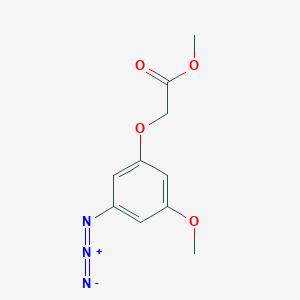
4-(3-Chloropropyl)-4'-methyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family It is characterized by the presence of a chloropropyl group attached to one of the pyridine rings and a methyl group attached to the other pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine typically involves the alkylation of 4’-methyl-2,2’-bipyridine with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine moiety to dihydrobipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: N-oxide derivatives.
Reduction: Dihydrobipyridine derivatives.
科学的研究の応用
4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a pharmacophore in drug design and development.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine involves its interaction with molecular targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bipyridine moiety can coordinate with metal ions, affecting their redox properties and catalytic activity.
類似化合物との比較
Similar Compounds
- 4-(3-Chloropropyl)-4’-methylpiperazine
- 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
- 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine
Comparison
4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine is unique due to its bipyridine structure, which allows it to act as a bidentate ligand in coordination chemistry. In contrast, similar compounds like 4-(3-Chloropropyl)-4’-methylpiperazine and its derivatives have a piperazine ring, which imparts different chemical and biological properties. The presence of the bipyridine moiety in 4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine enhances its ability to form stable metal complexes, making it valuable in catalysis and material science.
特性
| 114527-26-3 | |
分子式 |
C14H15ClN2 |
分子量 |
246.73 g/mol |
IUPAC名 |
2-[4-(3-chloropropyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C14H15ClN2/c1-11-4-7-16-13(9-11)14-10-12(3-2-6-15)5-8-17-14/h4-5,7-10H,2-3,6H2,1H3 |
InChIキー |
VUQSMMWDVDASOO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)


![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)

![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)
